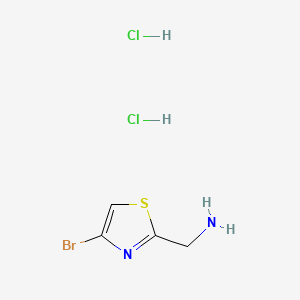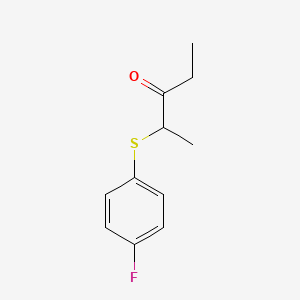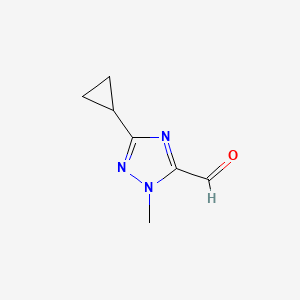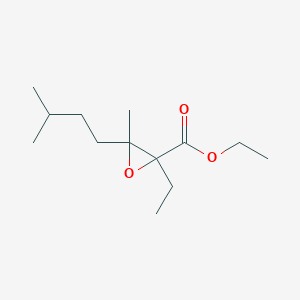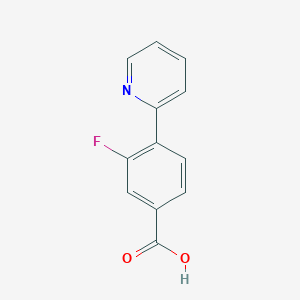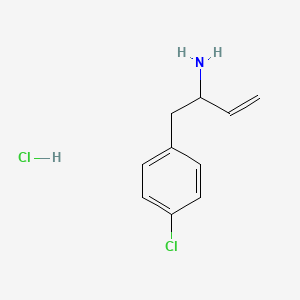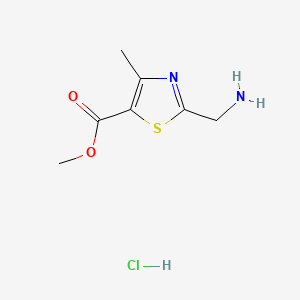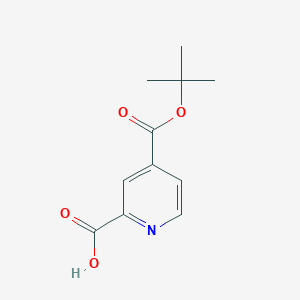
4-(Tert-butoxycarbonyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the picolinic acid. This compound is commonly used in organic synthesis, particularly in the development of protein degraders and chemical conjugates due to its ability to act as a rigid linker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction: The picolinic acid moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form bioconjugates and protein degraders.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Di-tert-butyl Dicarbonate (Boc2O): Used for the protection of the amino group.
Major Products Formed
The major products formed from the reactions of this compound include deprotected picolinic acid derivatives and various bioconjugates used in targeted protein degradation .
Applications De Recherche Scientifique
4-(Tert-butoxycarbonyl)picolinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(tert-butoxycarbonyl)picolinic acid primarily involves its role as a linker in protein degraders. The Boc group provides stability and protection to the amino group, allowing for selective reactions and conjugation with other molecules. The picolinic acid moiety can interact with metal ions and other molecular targets, facilitating the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-butoxycarbonylamino)picolinic acid: Similar in structure but with an amino group instead of a carboxylic acid.
2-(tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid: Another Boc-protected picolinic acid derivative used in similar applications.
Uniqueness
4-(Tert-butoxycarbonyl)picolinic acid is unique due to its rigid structure and ability to act as a linker in the development of protein degraders. Its stability and selective reactivity make it a valuable compound in various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-8(6-7)9(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
HKPOFGQMQJNESX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


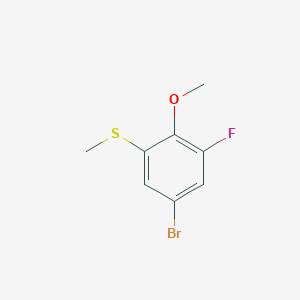
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)
![(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B13496071.png)
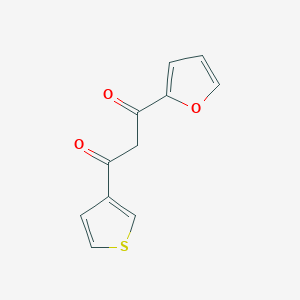
![4-(3-fluorophenyl)-3-methyl-1-[1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carbonyl]-1H-pyrazol-5-amine](/img/structure/B13496080.png)


